4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetraaniline
Overview
Description
4,4’,4",4"‘-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetraaniline is a unique organic compound known for its exceptional properties and diverse applications. It exhibits excellent electron transport properties and strong fluorescence emission in the visible range, making it well-suited for use in organic electronic devices and optoelectronic applications .
Preparation Methods
The synthesis of 4,4’,4",4"‘-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetraaniline typically involves the condensation of 3,3’,6,6’-tetraformyl-9,9’-bicarbazole with 4,4’,4",4"'-tetraaniline under solvothermal conditions. This reaction is facilitated by the use of specific solvents and catalysts to achieve high yields and purity . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
4,4’,4",4"‘-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetraaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Scientific Research Applications
4,4’,4",4"‘-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetraaniline has a wide range of scientific research applications:
Biology: Its fluorescence properties make it useful in bioimaging and as a fluorescent probe for detecting biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which 4,4’,4",4"‘-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetraaniline exerts its effects involves its ability to participate in π-π interactions and electron transport. These interactions facilitate the formation of stable complexes and enhance the compound’s electronic properties. The molecular targets and pathways involved include the formation of covalent bonds with other organic molecules, leading to the creation of highly stable and conductive materials .
Comparison with Similar Compounds
4,4’,4",4"‘-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetraaniline is unique compared to similar compounds due to its combination of bicarbazole and tetraaniline units, which provide both excellent electron transport and strong fluorescence properties. Similar compounds include:
4,4’,4",4"'-([Pyrene]-1,3,6,8-tetrayl)tetraaniline: Known for its strong fluorescence and use in COFs.
4,4’,4",4"'-([Ethene]-1,1,2,2-tetrayl)tetraaniline: Used in the development of dual luminescent covalent organic frameworks for chemical sensing.
These comparisons highlight the unique properties of 4,4’,4",4"‘-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetraaniline, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-[6-(4-aminophenyl)-9-[3,6-bis(4-aminophenyl)carbazol-9-yl]carbazol-3-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N6/c49-37-13-1-29(2-14-37)33-9-21-45-41(25-33)42-26-34(30-3-15-38(50)16-4-30)10-22-46(42)53(45)54-47-23-11-35(31-5-17-39(51)18-6-31)27-43(47)44-28-36(12-24-48(44)54)32-7-19-40(52)20-8-32/h1-28H,49-52H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLCXBZRRFKRGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)N)N6C7=C(C=C(C=C7)C8=CC=C(C=C8)N)C9=C6C=CC(=C9)C1=CC=C(C=C1)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36N6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.8 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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